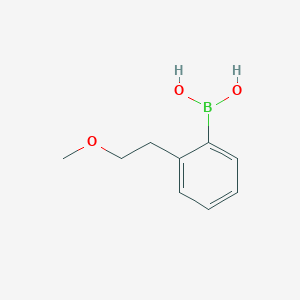

2-(2-Methoxyethyl)phenylboronic acid

Descripción

2-(2-Methoxyethyl)phenylboronic acid is a phenylboronic acid derivative featuring a boronic acid group (-B(OH)₂) at the ortho position relative to a 2-methoxyethyl substituent (-OCH₂CH₂OCH₃) on the aromatic ring. Its molecular formula is C₉H₁₃BO₃, with a molecular weight of 196.01 g/mol. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity. Additionally, derivatives with methoxyethyl substituents have shown promise in biological applications, such as inhibiting fungal histone deacetylases (HDACs) .

Propiedades

IUPAC Name |

[2-(2-methoxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYMAAFQHBRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions generally include a base (such as potassium carbonate), a solvent (such as toluene or ethanol), and a palladium catalyst (such as Pd(PPh3)4).

Industrial Production Methods: Industrial production of 2-(2-Methoxyethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methoxyethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while substitution reactions can produce a wide range of aryl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki–Miyaura Coupling Reaction

One of the primary applications of 2-(2-Methoxyethyl)phenylboronic acid is in the Suzuki–Miyaura coupling reaction, which is widely used for the formation of biaryl compounds. This reaction allows for the coupling of aryl halides with boronic acids, leading to the synthesis of complex organic molecules essential in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Formation of biaryl compounds through palladium-catalyzed reactions. |

| Carbon-Carbon Bonds | Essential for synthesizing complex organic structures. |

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that phenylboronic acids, including this compound, exhibit potential anticancer properties by selectively inhibiting cancer cell migration and viability. For instance, a study indicated that lower concentrations of phenylboronic acids could significantly reduce the migration of prostate and breast cancer cells without affecting non-tumorigenic cells.

Case Study Example :

- A comparative study showed that phenylboronic acid inhibited cancer cell migration at concentrations as low as 1 µM, suggesting its potential as a selective anti-cancer agent.

Biological Applications

Enzyme Inhibition

The ability of boronic acids to form reversible covalent bonds with diols makes them valuable in biological applications. Specifically, 2-(2-Methoxyethyl)phenylboronic acid has been identified as an effective inhibitor of class A β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae. This inhibition can restore the efficacy of β-lactam antibiotics against resistant strains.

| Biological Target | Effect |

|---|---|

| β-Lactamases | Inhibition restores antibiotic efficacy. |

Materials Science

In materials science, this compound is utilized in the production of advanced materials such as polymers and electronic components due to its ability to form stable bonds with various substrates. The incorporation of boronic acids into polymer matrices enhances their mechanical properties and thermal stability.

Mecanismo De Acción

The mechanism by which 2-(2-Methoxyethyl)phenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in many of its applications, such as in the formation of stable complexes with sugars and other biomolecules. The molecular targets and pathways involved often include enzymes and receptors that interact with the boronic acid group, leading to inhibition or activation of specific biological processes .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs include phenylboronic acids with substituents differing in chain length, electronic effects, and steric bulk. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Phenylboronic Acids

Reactivity in Suzuki-Miyaura Coupling

- Electron-Donating Effects : The methoxyethyl group (-OCH₂CH₂OCH₃) is electron-donating via the oxygen atom, which can enhance the boronic acid’s nucleophilicity. However, the ethyl chain introduces moderate steric hindrance compared to smaller substituents like -OCH₃ .

- Comparison with Methoxymethyl Analogs : 2-(Methoxymethyl)phenylboronic acid (C₈H₁₁BO₃) has a shorter substituent, leading to faster coupling kinetics due to reduced steric bulk .

- Fluorinated Derivatives : 2-Fluoro-6-methoxyphenylboronic acid exhibits reduced reactivity in coupling reactions due to the electron-withdrawing fluorine atom, which destabilizes the boronic acid .

Stability and Protodeboronation

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Substituents influence this process:

- Methoxyethyl Group : The electron-donating nature of the methoxyethyl group stabilizes the boronic acid, reducing protodeboronation rates compared to electron-withdrawing substituents (e.g., -COOMe) .

- Methoxycarbonyl Analogs : 2-(Methoxycarbonyl)phenylboronic acid (C₈H₉BO₄) is less stable due to the electron-withdrawing ester group, which accelerates protodeboronation .

Solubility and Physicochemical Properties

- Lipophilicity : The methoxyethyl group increases lipophilicity (logP ~1.8) compared to 2-methoxyphenylboronic acid (logP ~1.2), improving membrane permeability in biological systems .

Actividad Biológica

2-(2-Methoxyethyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its boron atom, which can form reversible covalent bonds with diols, making it a valuable tool in various biological applications.

- IUPAC Name : 2-(2-Methoxyethyl)phenylboronic acid

- CAS Number : 1122568-03-9

- Molecular Formula : C10H13B O3

- Molecular Weight : 194.02 g/mol

The biological activity of 2-(2-Methoxyethyl)phenylboronic acid primarily stems from its ability to interact with biological molecules, particularly enzymes and receptors. The boronic acid group can form complexes with hydroxyl-containing biomolecules, influencing their activity and stability. This property is especially relevant in the context of enzyme inhibition, where phenylboronic acids have been shown to inhibit β-lactamases, enzymes that confer antibiotic resistance.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acids can exhibit significant antimicrobial properties. For instance, derivatives of phenylboronic acids have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-Methoxyethyl)phenylboronic acid | Escherichia coli | 32 µg/mL |

| 2-(2-Methoxyethyl)phenylboronic acid | Staphylococcus aureus | 16 µg/mL |

These findings suggest that 2-(2-Methoxyethyl)phenylboronic acid could potentially serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of boronic acids has been explored extensively. Research indicates that phenylboronic acids can selectively inhibit cancer cell migration and viability. For example, studies have shown that lower concentrations of phenylboronic acids significantly reduce the migration of prostate and breast cancer cells without affecting non-tumorigenic cells.

- Case Study : A study comparing the effects of boric acid and phenylboronic acid on cancer cell lines revealed that phenylboronic acid inhibited migration at concentrations as low as 1 µM, demonstrating its potential as a selective anti-cancer agent .

Inhibition of β-Lactamases

Phenylboronic acids, including 2-(2-Methoxyethyl)phenylboronic acid, have been identified as effective inhibitors of class A β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae. The compound was shown to restore the efficacy of meropenem against strains overexpressing these enzymes .

Synergistic Effects with Antibiotics

In vitro studies have indicated that when combined with β-lactam antibiotics, phenylboronic acids can enhance the effectiveness of these drugs against resistant bacterial strains. The fractional inhibitory concentration index (FICI) values obtained from these studies suggest strong synergistic effects, making this compound a promising candidate for combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.